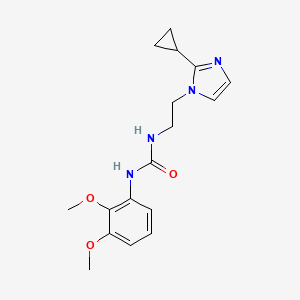

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-23-14-5-3-4-13(15(14)24-2)20-17(22)19-9-11-21-10-8-18-16(21)12-6-7-12/h3-5,8,10,12H,6-7,9,11H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGAUSSXGACCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Coupling Reactions: The imidazole derivative is then coupled with a suitable ethyl halide to form the intermediate compound.

Urea Formation: Finally, the intermediate is reacted with 2,3-dimethoxyaniline and phosgene or a phosgene substitute to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the urea moiety to amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted imidazole or phenyl derivatives.

Scientific Research Applications

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Urea vs. Alcohol/Amino Groups: The urea moiety in the target compound may improve hydrogen-bonding with targets (e.g., serotonin receptors) compared to MDL100907’s alcohol group, but could reduce membrane permeability .

- Cyclopropylimidazole : The cyclopropane ring may enhance selectivity by restricting conformational flexibility, contrasting with dihydroimidazoles in C19/C20 .

- 2,3-Dimethoxyphenyl : This motif is a hallmark of 5-HT2A ligands (e.g., MDL100907), suggesting the target compound may share this activity, though empirical validation is needed .

Biological Activity

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

This structure features a cyclopropyl group attached to an imidazole ring and a dimethoxyphenyl moiety linked through a urea functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways that are crucial for cancer cell proliferation. For instance, it targets fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis.

- In Vitro Studies : In cellular assays, the compound demonstrated significant antiproliferative effects on various cancer cell lines. Notably:

Enzymatic Inhibition

The compound also exhibits enzyme inhibitory properties:

- FGFR Inhibition : It has been identified as a potent FGFR inhibitor with an IC50 value below 4.1 nM, indicating strong enzymatic inhibition .

- Other Targets : Further studies suggest that the compound may also interact with other kinases involved in cancer progression, although specific IC50 values for these interactions are still under investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Research has indicated that modifications to the dimethoxyphenyl group can significantly alter the potency of the compound. For example, replacing methoxy groups with different electron-donating or withdrawing groups can enhance or diminish activity against FGFRs .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (e.g., -OCH3) | Increases potency |

| Electron-withdrawing (e.g., -NO2) | Decreases potency |

Case Studies

Several studies have focused on the biological activity of similar imidazole derivatives:

- Cao et al. Study : This research evaluated various indazole derivatives and found that certain modifications led to enhanced selectivity and potency against FGFRs .

- Antiproliferative Studies : A comparative analysis showed that compounds similar to this compound exhibited varying degrees of cytotoxicity against breast and lung cancer cell lines, reinforcing the importance of structural modifications in drug design .

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea?

The synthesis typically involves three key steps:

- Imidazole core formation : Cyclopropane-functionalized imidazole derivatives are synthesized via cyclocondensation of α-haloketones with amidines under basic conditions .

- Ethyl linker introduction : The imidazole is alkylated using 1,2-dibromoethane, followed by nucleophilic substitution to attach the urea precursor .

- Urea coupling : The 2,3-dimethoxyphenyl isocyanate is reacted with the ethyl-linked imidazole intermediate in anhydrous DMF at 0–5°C to minimize side reactions .

Critical parameters : Use inert atmosphere (N₂/Ar) to prevent oxidation of the dimethoxyphenyl group, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., 2-cyclopropylimidazole derivatives show characteristic δ 1.2–1.5 ppm for cyclopropane protons) .

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary assays are suitable for screening its biological activity?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorometric assays .

- Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance imidazole-ethyl linkage efficiency .

- Solvent optimization : Replace DMF with DMAc to reduce byproduct formation at elevated temperatures (>50°C) .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity, validated by chiral column analysis .

Q. How should contradictory crystallographic and computational data be resolved?

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., imidazole-binding GPCRs) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent variation : Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl to assess hydrophobicity impact on membrane permeability .

- Linker modification : Substitute the ethyl spacer with a polyethylene glycol (PEG) chain to improve solubility .

- Bioisosteres : Swap the cyclopropyl group with trifluoromethyl to enhance metabolic stability .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

- Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t₁/₂ and AUC .

- Tissue distribution : Use whole-body autoradiography to track ¹⁴C-labeled compound accumulation in organs .

- Metabolite ID : Perform UPLC-QTOF-MS on bile/urine to identify phase I/II metabolites (e.g., O-demethylation via CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.